molecular formula C12H14INO4 B6632429 2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid

2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid

Cat. No. B6632429
M. Wt: 363.15 g/mol
InChI Key: DRZRHTYGUPBMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid, also known as IAMPP, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid works by binding to the active site of enzymes and preventing them from carrying out their normal functions. Specifically, it binds to the ATP-binding pocket of protein kinase C and the catalytic site of phospholipase D. This binding prevents the enzymes from phosphorylating their substrates or cleaving phospholipids, respectively.
Biochemical and Physiological Effects:
2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. It can also reduce insulin resistance and improve glucose uptake in adipocytes, indicating that it may have applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid in lab experiments is that it is a highly specific inhibitor of protein kinase C and phospholipase D, which allows for more precise manipulation of cellular signaling pathways. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Another area of interest is its effects on glucose metabolism and its potential for use in the treatment of diabetes. Additionally, further studies on the mechanism of action of 2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid and its effects on other cellular processes could lead to new insights into cellular signaling pathways.

Synthesis Methods

2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction of 2-iodo-3-methylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid.

Scientific Research Applications

2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid has been studied for its potential use in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase D, which are involved in cellular signaling pathways. This inhibition can lead to changes in cellular processes and may have implications for the treatment of diseases such as cancer and diabetes.

properties

IUPAC Name

2-hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO4/c1-7-4-3-5-8(9(7)13)10(15)14-6-12(2,18)11(16)17/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZRHTYGUPBMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC(C)(C(=O)O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid

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